molecular formula C19H19ClFN3O2S B11116814 N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-4-(propan-2-yl)benzenesulfonamide

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-4-(propan-2-yl)benzenesulfonamide

Cat. No.: B11116814
M. Wt: 407.9 g/mol
InChI Key: MPJIJHJASMKCDH-UHFFFAOYSA-N
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Description

N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique chemical structure. This compound features a combination of a pyrazole ring, a sulfonamide group, and a chlorofluorophenyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorofluorophenyl group through a Friedel-Crafts alkylation reaction. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and nitration reactions are facilitated by reagents like chlorine, bromine, and nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19ClFN3O2S

Molecular Weight

407.9 g/mol

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C19H19ClFN3O2S/c1-13(2)14-4-7-18(8-5-14)27(25,26)23-17-10-22-24(12-17)11-15-3-6-16(21)9-19(15)20/h3-10,12-13,23H,11H2,1-2H3

InChI Key

MPJIJHJASMKCDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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